N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(oxolan-2-yl)methyl]ethanediamide
Description
N-[2-(4-Fluorophenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-N'-[(oxolan-2-yl)methyl]ethanediamide is a synthetic heterocyclic compound featuring a thieno[3,4-c]pyrazol core substituted with a 4-fluorophenyl group and an ethanediamide linker connected to an oxolane (tetrahydrofuran) methyl group. This structure combines electron-withdrawing (sulfonyl, fluorine) and electron-donating (oxolane) moieties, which may influence its physicochemical and bioactive properties. The compound’s synthetic pathway likely involves nucleophilic substitutions and cyclization reactions, analogous to methods used for structurally related 1,2,4-triazole derivatives .
Properties
IUPAC Name |
N'-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O5S/c19-11-3-5-12(6-4-11)23-16(14-9-29(26,27)10-15(14)22-23)21-18(25)17(24)20-8-13-2-1-7-28-13/h3-6,13H,1-2,7-10H2,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXLYLAGXRJUGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-[(oxolan-2-yl)methyl]ethanediamide typically involves multi-step organic reactions The initial step often includes the formation of the thieno[3,4-c]pyrazole core through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process would likely include rigorous purification steps, such as recrystallization and chromatography, to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-[(oxolan-2-yl)methyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to optimize the reaction efficiency and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.
Scientific Research Applications
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-[(oxolan-2-yl)methyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its chemical properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-[(oxolan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the thieno[3,4-c]pyrazole core can modulate the compound’s overall activity. The oxolan-2-yl moiety may contribute to the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the thienopyrazol core, substituents, or linker groups. Key comparisons include:
Substituent Variations on the Aryl Group
- 4-Fluorophenyl vs. 4-Chlorophenyl/Bromophenyl Analogs :
Fluorine’s high electronegativity and small atomic radius enhance metabolic stability and membrane permeability compared to bulkier halogens (Cl, Br). For example, 2,4-difluorophenyl-substituted triazoles exhibit improved pharmacokinetic profiles due to reduced oxidative metabolism .
Linker and Functional Group Modifications
- Oxolane Methyl vs. 3-Methoxypropyl: A structurally similar compound, N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-N′-(3-methoxypropyl)ethanediamide (ChemSpider ID: 899961-80-9), replaces the oxolane methyl group with a 3-methoxypropyl chain .
Core Heterocycle Comparisons
- Thieno[3,4-c]Pyrazol vs. 1,2,4-Triazole: Thienopyrazol cores exhibit greater aromatic stabilization compared to 1,2,4-triazoles, which may influence redox stability. For instance, 1,2,4-triazole-3-thiones undergo tautomerism (thiol-thione equilibrium), affecting reactivity and spectral properties . In contrast, the thienopyrazol core in the target compound is less prone to tautomerism, as evidenced by the absence of νS-H bands in IR spectra .
Data Table: Key Properties of Structural Analogs
Research Findings and Implications
- Synthetic Efficiency : The target compound’s synthesis likely employs strategies analogous to 1,2,4-triazole derivatives, where nucleophilic addition and alkylation reactions are critical .
- Bioactivity Potential: Fluorinated thienopyrazols may exhibit bioactivity in antimicrobial or anticancer contexts, similar to marine actinomycete-derived compounds , though specific data are lacking.
- Physicochemical Properties : The oxolane substituent may confer superior crystallinity, as inferred from crystallography tools like SHELX and ORTEP used for related structures .
Biological Activity
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(oxolan-2-yl)methyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the thieno[3,4-c]pyrazole class and is characterized by its unique structure that may confer various biological activities.
- Molecular Formula : CHFNOS
- Molecular Weight : 446.4 g/mol
- CAS Number : 899733-61-0
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly focusing on its potential as an anti-inflammatory and anti-cancer agent. The following sections will detail specific activities and findings from research studies.
Anti-inflammatory Activity
Research indicates that compounds with a similar thieno[3,4-c]pyrazole core exhibit notable anti-inflammatory properties. For instance:
- Case Study : A study demonstrated that derivatives of thieno[3,4-c]pyrazoles could inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential for this compound as a therapeutic agent in inflammatory diseases.
Anticancer Activity
The compound's structural features may also contribute to its anticancer potential:
- Research Findings : A recent study explored the cytotoxic effects of related thieno[3,4-c]pyrazole compounds against various cancer cell lines. The results indicated significant cell growth inhibition at micromolar concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
The proposed mechanism of action for the anticancer effects includes:
- Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells.
- Targeting Signaling Pathways : The compound may interfere with pathways such as PI3K/Akt and MAPK that are crucial for cancer cell survival.
Structure-Activity Relationship (SAR)
The presence of the fluorophenyl and dioxo groups in the molecular structure is believed to enhance the biological activity:
- Fluorine Substitution : Increases lipophilicity and biological availability.
- Dioxo Moiety : Enhances reactivity towards biological targets.
Q & A
Q. What protocols address batch-to-batch variability in synthesis?
- Methodological Answer:
- QC Criteria: Enforce strict thresholds (e.g., HPLC purity >98%, residual solvent <500 ppm) .
- DoE Optimization: Use Taguchi arrays to identify critical factors (e.g., catalyst loading, solvent ratio) .
- Stability-Indicating Methods: Develop forced degradation profiles (acid/base/oxidative stress) to detect impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
